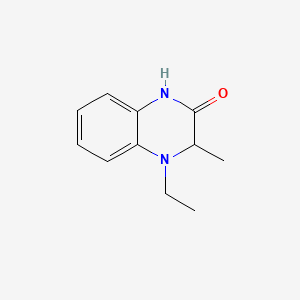
2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene is a chemical compound with the molecular formula C14H16O2Se2 and a molecular weight of 374.2 . It is a product used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene include a molecular weight of 374.2 . Other properties like melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Organometallic Synthesis and Molecular Structure
2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene and similar compounds have been investigated in organometallic synthesis and molecular structure studies. One study explored the organometallic synthesis, molecular structure, and coloration of 2,7-disubstituted 1,8-bis(dimethylamino)naphthalenes, examining the influence of the "buttressing effect" on their basicity. The research found that the basicity of the compounds is influenced by the polar effect of ortho-substituents and the buttressing effect, which is a combination of various steric interactions. The study also discussed the origin of yellow coloring in 2,7-disubstituted proton sponges (Pozharskii et al., 2003).
Spectro-Electrochemical Studies and Emission
Another aspect of research focuses on the synthesis, emission, and spectro-electrochemical properties of similar naphthalene systems. One study synthesized new bis(2-thienyl)naphthalene monomers and examined their absorption, emission, and redox properties. The study emphasized the importance of these monomers in understanding the electron-donating groups' polar effects and the significance of the buttressing effect in determining the compounds' properties (Sankaran et al., 2001).
Synthetic Mimics and Catalytic Studies
Research also delves into the synthesis of synthetic mimics based on the structural characteristics of naphthalene derivatives. For instance, a study on [FeFe]-Hydrogenase synthetic mimics based on peri-substituted dichalcogenides, including naphthalene dichalcogenides, highlights the importance of these compounds in understanding and mimicking the active sites of hydrogenase enzymes. The study's insights into the reduction potential and electrocatalytic activity contribute to the broader knowledge of organometallic chemistry and its applications in catalysis (Figliola et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
2,6-dimethoxy-3,7-bis(methylselanyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2Se2/c1-15-11-5-9-8-14(18-4)12(16-2)6-10(9)7-13(11)17-3/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUFOZNJTWMYAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1[Se]C)OC)[Se]C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2Se2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662998 |
Source


|
| Record name | 2,6-Dimethoxy-3,7-bis(methylselanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene | |
CAS RN |
136559-37-0 |
Source


|
| Record name | 2,6-Dimethoxy-3,7-bis(methylseleno)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136559-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxy-3,7-bis(methylselanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Ethoxy-1H-imidazo[2,1-b]purine](/img/structure/B588745.png)
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B588751.png)